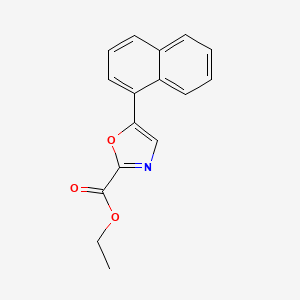

Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate

Descripción general

Descripción

Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate (ENO) is an organic compound belonging to the class of oxazoles. It is a white crystalline solid with a molecular weight of 250 g/mol and a melting point of 138-140 °C. ENO has a wide range of applications in the scientific research field, including synthesis and catalysis, as well as in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its oxazole ring is a common motif in many drug molecules, and its modification can lead to the development of new therapeutic agents with potential activity against a range of diseases.

Organic Light-Emitting Diodes (OLEDs)

In material science, this compound finds application in the development of OLEDs . The naphthalene moiety can contribute to the photophysical properties required for efficient light emission, making it valuable for creating advanced display and lighting technologies.

Analytical Chemistry

The compound’s distinct chemical structure allows it to be used as a standard or reference in various chromatographic and spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .

Environmental Science

While direct applications in environmental science are not explicitly documented, the compound’s solubility and reactivity could make it a candidate for environmental fate and transport studies, helping to understand how similar compounds behave in natural settings .

Biochemistry Research

In biochemistry, Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate may be used in the study of enzyme-substrate interactions due to its structural complexity, which can provide insights into the binding affinities and reaction mechanisms .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures. Its reactivity can be harnessed to create a variety of functional groups that are pivotal in synthetic chemistry .

Medicinal Chemistry

The oxazole ring present in Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate is a scaffold found in many medicinal compounds, indicating its potential in the design of new drugs with improved efficacy and safety profiles .

Computational Chemistry

Due to its unique structure, the compound is also of interest in computational chemistry for molecular modeling and simulation studies. It can be used to develop computational methods and algorithms for predicting the behavior of similar organic molecules .

Propiedades

IUPAC Name |

ethyl 5-naphthalen-1-yl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-2-19-16(18)15-17-10-14(20-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLIAFAQCJPABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

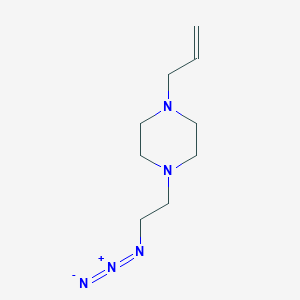

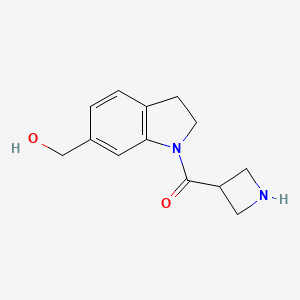

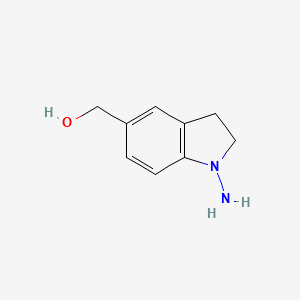

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493226.png)

![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493227.png)

![1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1493228.png)

![5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1493229.png)

![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493230.png)

![(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493237.png)

![(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493244.png)

![8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1493245.png)

![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1493247.png)

![3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493249.png)